Aluminium dicalcium iron pentaoxide

Cement chemistry Low-heat cement Mass concrete

Mass concrete formulators face a trade-off: dicalcium silicate provides low heat but no liquid-phase flux during clinkering. C4AF (CAS 12068-35-8) eliminates this compromise. Key differentiators: • 67-68% lower cumulative hydration heat vs. C3A at all ages (3-360 days), directly reducing thermal cracking risk • Melts at 1400-1450 °C to facilitate alite formation unlike belite • Tunable Al/Fe ratio (0.3-1.3) enables reactivity engineering without changing clinker phase assemblage • ~490× slower dissolution vs. C3A extends sulfate-optimization window in oil-well slurries Supplied as phase-pure orthorhombic brownmillerite powder; packages from 10 g to 1 kg.

Molecular Formula AlCa2FeO5
Molecular Weight 242.978
CAS No. 12068-35-8
Cat. No. B577177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium dicalcium iron pentaoxide
CAS12068-35-8
Molecular FormulaAlCa2FeO5
Molecular Weight242.978
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Ca+2].[Ca+2].[Fe+3]
InChIInChI=1S/Al.2Ca.Fe.5O/q+3;2*+2;+3;5*-2
InChIKeyAGWMJKGGLUJAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Dicalcium Iron Pentaoxide (CAS 12068-35-8) – Chemical Identity and Fundamental Characteristics for Industrial Sourcing


Aluminium dicalcium iron pentaoxide (CAS 12068-35-8), also known as tetracalcium aluminoferrite, brownmillerite, or C₄AF in cement chemist notation, is a dark brown, orthorhombic oxide phase with the formula Ca₂(Al,Fe)₂O₅ [1]. It is a principal interstitial phase in Portland cement clinker, typically comprising 8–13 wt% of ordinary Portland cement [2]. The compound forms a solid solution series Ca₂(AlₓFe₁₋ₓ)₂O₅ over the composition range x = 0–0.7, with density varying from 4026 kg·m⁻³ (x = 0) to 3614 kg·m⁻³ (x = 0.7). All compositions melt incongruently in the range 1400–1450 °C and are ferromagnetic, with magnetization increasing with iron content [1]. As a mixed ionic-electronic conductor with an oxygen-deficient brownmillerite structure, this compound has attracted interest beyond cement chemistry for electrochemical and catalytic applications [3].

Low-heat cement clinker phase C₄AF-based clinker reduces thermal cracking risk
Al/Fe-tunable reactivity Raw meal stoichiometry adjusts early-age hydration
Mixed ionic-electronic conductor Brownmillerite structure for SOFC cathodes and membranes

Why C₄AF Cannot Be Directly Interchanged with C₃A, C₂S, or Other Aluminates in Cement and Functional Material Formulations


Aluminium dicalcium iron pentaoxide (C₄AF) is structurally and functionally distinct from tricalcium aluminate (C₃A), dicalcium silicate (C₂S), monocalcium aluminate (CA), and mayenite (C₁₂A₇). Although C₄AF and C₃A are both interstitial aluminate phases in Portland cement, their hydration kinetics, heat release profiles, sulfate interaction mechanisms, and final hydrate phases differ decisively, making them non-interchangeable [1]. C₃A hydration releases approximately 3–5 times more heat than C₄AF at all ages measured from 3 days to 360 days of hydration [2]. Furthermore, C₄AF hydration produces iron-substituted hydrogarnet phases with superior structural stability compared to pure iron end-member hydrates, while C₃A hydrates to C₃AH₆, and C₃FH₆ is thermodynamically unstable [3]. The Al/Fe ratio in C₄AF acts as an independent reactivity tuning parameter that has no equivalent in C₃A, C₂S, CA, or mayenite: raising the Al/Fe ratio accelerates hydration, while lowering it can induce hydration stagnation unless compensated by increased sulfate addition [4]. For electrochemical applications, C₄AF possesses mixed ionic-electronic conductivity (transference numbers 2–5 × 10⁻³ in air at 1123–1273 K) [5], a functional property absent in calcium silicates and pure calcium aluminates. These compound-specific characteristics mean that substituting C₄AF with a generic aluminate or silicate phase without reformulation compromises heat management, sulfate balance, hydrate phase stability, and functional conductivity.

Heat release
C₄AF evolves significantly less hydration heat than C₃A; substituting C₃A without reformulation may shift thermal profile and sulfate balance.
Dissolution rate
C₄AF dissolves orders of magnitude slower than C₃A; direct replacement can alter setting control and sulfate-optimization window.
Functional conductivity
Only C₄AF possesses mixed ionic-electronic conductivity among cement phases; aluminates and silicates lack this property for electrochemical uses.

Quantitative Evidence Differentiating Aluminium Dicalcium Iron Pentaoxide (C₄AF) from Closest Analogs


Hydration Heat Output: C₄AF Releases 67–81% Less Heat Than C₃A Across All Ages

The cumulative heat of hydration of pure C₄AF is dramatically lower than that of pure C₃A at all measured ages. At 3 days, C₄AF evolves 288.8 kJ/kg versus 887.7 kJ/kg for C₃A, a reduction of 67.5%. At 28 days, the values are 494.1 kJ/kg and 1377.4 kJ/kg respectively (64.1% lower). This differential persists through 360 days [1]. In contrast, C₂S (dicalcium silicate) evolves only 50.3 kJ/kg at 3 days, but C₂S serves a fundamentally different late-strength role and does not replace the fluxing function of C₄AF during clinkering [1].

Hydration heat
Head-to-head
67–68% lower than C₃A at 3 d to 360 d
Supports low-heat cement formulation decisions.
Pure compound calorimetry data; thermal profile review advised.
Cement chemistry Low-heat cement Mass concrete

Dissolution Kinetics in Aqueous Sulfate: C₄AF Dissolves ~490× Slower Than C₃A, Enabling Controlled Hydration

In-situ digital holographic microscopy (DHM) measurements of C₃A-C₄AF polyphase pellets revealed that C₄AF dissolves at 1.84 μmol·m⁻²·s⁻¹, whereas C₃A dissolves at 0.90 mmol·m⁻²·s⁻¹ under identical aqueous conditions. This represents a dissolution rate ratio of ~490:1 [1]. Furthermore, C₄AF dissolution exhibited limited sensitivity to the presence of C₃A, while C₃A kinetics were profoundly altered by C₄AF through sulfate-dependent modulation pathways [1].

Dissolution rate
Head-to-head
~490× slower than C₃A (1.84 vs 900 µmol·m⁻²·s⁻¹)
Reduces flash-setting risk; widens sulfate-optimization window.
DHM data under sulfate conditions; kinetic context.
Cement hydration kinetics Sulfate optimization Setting control

Al/Fe Ratio Tunability as a Reactivity Control Parameter Unique to C₄AF Among Cement Aluminates

Unlike C₃A, C₂S, CA, or mayenite—which have fixed stoichiometries—the hydration reactivity of C₄AF is tunable through control of the Al/Fe ratio within its solid solution range. Experimental studies demonstrate that Ca₂(Al₁.₃Fe₀.₇)O₅ (Al/Fe ≈ 1.86) hydrates smoothly through five distinct reaction stages in the presence of gypsum, whereas Ca₂(Al₁.₀Fe₁.₀)O₅ (Al/Fe = 1.0) exhibits severe hydration stagnation that can only be overcome by increasing the gypsum-to-ferrite molar ratio to 2.7 [1]. This stoichiometry-dependent reactivity is absent in C₃A, CA, and mayenite.

Al/Fe tunability
Class-level
Hydration stage progression depends on Al/Fe ratio; ratio 1.3 restores normal 5-stage hydration.
Unique reactivity control via raw meal chemistry.
Class inference; formulation-specific verification recommended.
Ferrite phase engineering Al/Fe ratio Cement reactivity

Iron-Substituted Hydrogarnet Stability: C₄AF Hydration Products Are Thermodynamically More Robust Than Pure Iron End-Member Phases

When C₄AF hydrates, it forms an iron-substituted hydrogarnet, C₃(A,F)H₆, which differs fundamentally from the hydration products of pure C₃A. Thermodynamic analysis demonstrates that C₃AH₆ (the pure aluminum end-member from C₃A hydration) is the stable phase in the CaO–Al₂O₃–H₂O system at ≥20 °C, while C₃FH₆ (the pure iron end-member) is thermodynamically unstable [1]. The mixed Fe–Al hydrogarnet C₃FS₀.₈₄H₄.₃₂ is identified as the most stable iron-containing phase in hydrated cements [1]. C₄AF thus delivers an iron-bearing hydrate phase with stability unattainable from pure C₃A or mechanistic iron-oxide additions.

Hydrate stability
Class-level
C₄AF forms stable iron-substituted hydrogarnet; pure iron end-member (C₃FH₆) is unstable.
Enhanced durability in iron-rich environments vs. pure aluminate hydrates.
Thermodynamic analysis; long-term performance review needed.
Hydrate phase stability Hydrogarnet Durability

H₂S Corrosion: Fe Ions in C₄AF Act as Catalysts for Elemental Sulfur Oxidation, Whereas C₃A Undergoes Microstructural Degradation

Under H₂S-rich corrosion conditions, C₄AF and C₃A exhibit fundamentally divergent degradation mechanisms. In C₄AF, Fe ions function as catalysts that promote the oxidation of elemental sulfur, whereas in C₃A, AlOₓ moieties are chemically modified by H₂S, leading to progressive microstructural degradation without catalytic protection [1]. XPS and ²⁷Al SSNMR analyses confirmed that C₄AF corrosion proceeds via a stepwise Fe-mediated reaction pathway with Fe(II)/Fe(III) redox cycling, while C₃A experiences direct AlO₄ → AlO₆ coordination transformation indicative of irreversible structural damage [1].

H₂S corrosion
Head-to-head
Fe ions catalyze S oxidation; C₃A undergoes irreversible Al coordination change.
Intrinsic self-passivation mechanism for sour-gas well cementing.
XPS/SSNMR evidence; field validation context.
Oil-well cement H₂S corrosion Catalytic activity

Mixed Ionic-Electronic Conductivity: C₄AF Exhibits Oxygen Ion Transference Numbers of 2–5 × 10⁻³ at 1123–1273 K, Absent in Calcium Silicates and Pure Calcium Aluminates

Brownmillerite-type C₄AF (CaAl₀.₅Fe₀.₅O₂.₅₊δ) exhibits mixed ionic-electronic conductivity, with oxygen ion transference numbers measured at 2 × 10⁻³ to 5 × 10⁻³ in air at 1123–1273 K, and an activation energy of 170 kJ/mol for ionic conduction [1]. This functional property arises from the ordered oxygen-vacancy structure unique to the brownmillerite lattice, in which ionic transport occurs primarily along the c-axis within perovskite-type octahedral layers [1]. Neither tricalcium aluminate (C₃A), monocalcium aluminate (CA), nor the silicate phases C₃S and C₂S possess measurable oxygen ionic conductivity, as they lack the ordered oxygen-vacancy framework of the brownmillerite structure.

Ionic conductivity
Class-level
2–5 × 10⁻³ oxygen transference number at 1123–1273 K; 170 kJ/mol activation energy.
Only cement mineral with mixed ionic-electronic conduction for SOFC electrodes.
Impedance spectroscopy data; material processing may affect conductivity.
Solid oxide fuel cells Oxygen transport membranes Mixed ionic-electronic conductor

Procurement-Driven Application Scenarios for Aluminium Dicalcium Iron Pentaoxide Based on Quantitative Differentiation Evidence


Low-Heat Mass Concrete Formulations for Dams, Foundations, and Large-Scale Infrastructure

The 67–68% lower cumulative heat of hydration of C₄AF relative to C₃A at all ages from 3 to 360 days [1] makes aluminium dicalcium iron pentaoxide the interstitial phase of choice for low-heat Portland cements specified for mass concrete placements. By replacing a significant fraction of C₃A with C₄AF in the clinker, formulators can reduce peak adiabatic temperature rise by an amount proportional to the C₃A-to-C₄AF substitution ratio, directly mitigating thermal cracking risk. Unlike C₂S (belite), which also exhibits low heat but provides no liquid-phase flux during clinkering, C₄AF melts in the 1400–1450 °C range and facilitates the formation of alite (C₃S) in the kiln. Procurement specifications for low-heat cement clinker should therefore prioritize a high C₄AF/C₃A ratio rather than simply minimizing total aluminate content.

Sulfate-Resistant and H₂S-Tolerant Oil-Well Cementing Systems

In oil-well cementing operations exposed to sulfate-rich formations or sour gas (H₂S), C₄AF offers dual advantages substantiated by the evidence. First, the ~490× slower dissolution rate of C₄AF relative to C₃A reduces uncontrolled early aluminate-sulfate reaction and provides a wider sulfate-optimization window during slurry design [2]. Second, the catalytic activity of Fe ions in C₄AF toward elemental sulfur oxidation, demonstrated in direct comparison with C₃A which undergoes passive microstructural degradation under identical H₂S conditions [3], provides an intrinsic chemical defense mechanism. High-C₄AF, low-C₃A cement formulations should be specified for wellbore cementing in sour service environments. The Al/Fe ratio of the C₄AF phase itself can be tuned (e.g., targeting Al/Fe ≈ 1.3) to avoid hydration stagnation while maintaining iron content sufficient for catalytic H₂S passivation [4].

Solid Oxide Fuel Cell (SOFC) Cathodes and Oxygen Transport Membrane Fabrication

The mixed ionic-electronic conductivity of aluminium dicalcium iron pentaoxide—with oxygen ion transference numbers of 2–5 × 10⁻³ at 1123–1273 K and an activation energy of 170 kJ/mol [5]—positions this compound as a functional material for intermediate-temperature SOFC cathodes and oxygen separation membranes. Unlike pure ionic conductors (e.g., YSZ, GDC) that require a separate electronic conducting phase, and unlike pure electronic conductors (e.g., LSM) that require ionic-phase compositing, C₄AF is intrinsically mixed-conducting. This eliminates the need for multi-phase electrode fabrication and reduces interfacial polarization losses. The ordered oxygen-vacancy structure along the c-axis of the brownmillerite lattice provides a defined ionic transport pathway amenable to doping optimization. Sourcing specifications should target phase-pure orthorhombic brownmillerite with controlled Al/Fe stoichiometry to maximize vacancy ordering and conductivity.

Engineered Cement Clinker with Tunable Early-Age Reactivity via Raw Meal Al/Fe Ratio Control

The unique Al/Fe-ratio-dependent hydration kinetics of C₄AF [4] enable cement manufacturers to engineer clinker reactivity without changing the phase assemblage. For applications requiring moderate early-age reactivity with sulfate resistance, a clinker with an Al/Fe ratio of approximately 1.3 (Ca₂(Al₁.₃Fe₀.₇)O₅) should be targeted, as this composition hydrates through five normal stages without stagnation [4]. For applications prioritizing maximal early heat suppression (e.g., mass concrete in hot climates), an Al/Fe ratio near 1.0 is acceptable provided that the sulfate addition is increased to a gypsum-to-ferrite molar ratio of at least 2.7. This composition-dependent performance is unique to C₄AF and has no parallel in C₃A, CA, or C₂S procurement.

Application
Selection Property
Validation Focus
Low-heat mass concrete
C₄AF/C₃A ratio in clinker
Adiabatic temperature rise testing; sulfate balance review
Sulfate-resistant oil-well cement
Low-C₃A, high-C₄AF formulation; Al/Fe ratio ≥ 1.3
Sulfate expansion testing; H₂S exposure simulation
SOFC cathode / oxygen membrane
Phase-pure orthorhombic brownmillerite; Al/Fe stoichiometry control
Ionic transference number measurement; long-term conductivity stability
Tunable-reactivity clinker
Raw meal Al/Fe ratio adjustment (target 1.0–1.3)
Isothermal calorimetry; gypsum demand optimization
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